1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl and difluorophenyl groups, making it a valuable scaffold for various applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of heterocycles via a radical process . This method is favored due to its efficiency in functionalizing fluorine-containing heterocycles, which are core moieties in many biologically active compounds. The reaction conditions often involve the use of radical initiators and specific catalysts to achieve high yields and selectivity .
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated ketones, while reduction can produce difluoromethylated alcohols.
Scientific Research Applications
1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoromethyl and difluorophenyl groups enhance the compound’s binding affinity and selectivity, making it a potent agent in various biochemical assays .
Comparison with Similar Compounds
When compared to similar compounds, 1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine stands out due to its unique substitution pattern and enhanced reactivity. Similar compounds include:
Chlorodifluoromethyl 1-chloro-2,2,2-trifluoroethyl ether: Known for its use in anesthetics.
4-Difluoromethyl quinazolin(thi)ones: Utilized in pharmaceutical applications.
These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H11F4N3 |
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Molecular Weight |
273.23 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H11F4N3/c1-7-11(6-19(18-7)12(15)16)17-5-8-4-9(13)2-3-10(8)14/h2-4,6,12,17H,5H2,1H3 |
InChI Key |
XZJHIHZDRCZXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(C=CC(=C2)F)F)C(F)F |
Origin of Product |
United States |
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